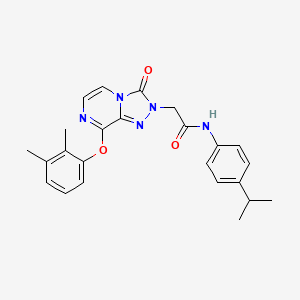

![molecular formula C27H31N3O3 B2546851 2-{[1-(4-Butoxybenzoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one CAS No. 2097928-34-0](/img/structure/B2546851.png)

2-{[1-(4-Butoxybenzoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-{[1-(4-Butoxybenzoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one" is a chemical structure that is part of a class of compounds known for their potential pharmacological activities. The papers provided discuss related compounds with similar structural motifs, such as piperidine derivatives, which are often explored for their central nervous system (CNS) effects and antileukemic activities.

Synthesis Analysis

The synthesis of related piperidine derivatives is detailed in the provided papers. For instance, the first paper describes the synthesis of 4-[2-(arylmethyl)phenyl]piperidines and 4-(benzyloxy)-4-phenylpiperidines, which are simplified analogues of more complex piperidine structures . These compounds were prepared with the intention of evaluating their antitetrabenazine activity, which is a measure of their potential CNS effects. The second paper reports the synthesis of a series of novel piperidinyl ethanone derivatives, characterized by various spectroscopic techniques, including 1H NMR, IR, mass spectral, and elemental analysis . These compounds were synthesized to assess their antileukemic activity against human leukemic cell lines.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial in determining their pharmacological profile. The first paper suggests that the presence of the arylmethyl group in a specific position relative to the piperidine ring is essential for significant antitetrabenazine activity . The second paper does not provide specific details on the molecular structure analysis of the synthesized compounds but does mention the importance of substituents on the phenyl ring, indicating that electron-withdrawing halogen substituents at the para position enhance the antileukemic activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve the formation of piperidine rings and the attachment of various functional groups that modulate the compounds' biological activities. The first paper does not provide explicit details on the chemical reactions but implies that the synthesis of the piperidine derivatives follows a logical sequence of steps to introduce the arylmethyl group in the desired position . The second paper also does not detail the chemical reactions but indicates that the novel compounds were successfully synthesized and characterized, suggesting that the reactions were effectively carried out to produce the desired derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are not explicitly discussed in the provided papers. However, the characterization of the novel piperidinyl ethanone derivatives in the second paper through spectroscopic techniques implies that these properties were determined to confirm the identity and purity of the synthesized compounds . The first paper does not discuss the physical and chemical properties of the synthesized compounds but focuses on their biological activity .

Scientific Research Applications

Synthesis and Biological Activities

Antimicrobial and Antioxidant Agents

The synthesis of derivatives bearing pyrazolyl moiety, including compounds similar in structure to "2-{[1-(4-Butoxybenzoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one," has shown significant antimicrobial and antioxidant activities. These compounds were created through reactions involving different nitrogen nucleophiles, including piperidine, to study their behavior on the performed ring system, with some compounds exhibiting remarkable activity upon screening (Haneen et al., 2019).

Novel 2H/6H-thiazolo Derivatives

In another study, derivatives synthesized for their antibacterial and antifungal activity showed significant biological activity against tested microorganisms, highlighting the potential use of these compounds in antimicrobial applications (Suresh et al., 2016).

Potential Central Nervous System Agents

Derivatives similar to "this compound" have been synthesized as potential central nervous system agents, indicating a broad application in neuropharmacology (Bauer et al., 1976).

Mechanism of Action

Future Directions

Piperidines and their derivatives continue to be an area of active research due to their importance in the pharmaceutical industry . Future directions may include the development of new synthesis methods, the discovery of new pharmacological applications, and the design of new drugs containing the piperidine moiety .

properties

IUPAC Name |

2-[[1-(4-butoxybenzoyl)piperidin-4-yl]methyl]-6-phenylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N3O3/c1-2-3-19-33-24-11-9-23(10-12-24)27(32)29-17-15-21(16-18-29)20-30-26(31)14-13-25(28-30)22-7-5-4-6-8-22/h4-14,21H,2-3,15-20H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOAXYLZDEURESE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-difluorophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2546769.png)

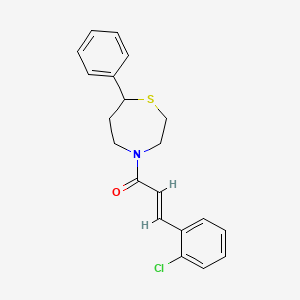

![1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidine-4-carboxylic acid](/img/structure/B2546774.png)

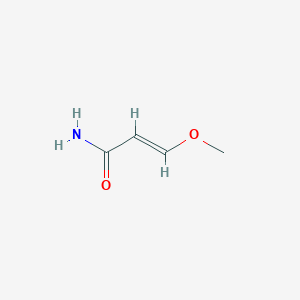

![2-[4-(Trifluoromethyl)furan-2-yl]ethanamine;hydrochloride](/img/structure/B2546775.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[methyl-[(1-methylbenzimidazol-2-yl)methyl]amino]acetamide](/img/structure/B2546776.png)

![N-(3-fluoro-4-methylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2546778.png)

![2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2546780.png)

![2-{1-[(5-chloro-1H-indol-2-yl)carbonyl]piperidin-4-yl}-N-isopropylacetamide](/img/structure/B2546782.png)

![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3,4,5,6-pentafluorophenyl)acetamide](/img/structure/B2546786.png)